N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine derivative.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, using an appropriate isopropylating agent.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide: Similar structure with the cyclopropoxy and isopropyl groups at different positions on the pyridine ring.
N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide: Another structural isomer with different positions of the functional groups.
Uniqueness
N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it may exhibit different reactivity and activity profiles compared to its structural isomers.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-propan-2-ylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)11-10(17-9-4-5-9)6-7-13-12(11)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
VWVPMIXHERBOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.